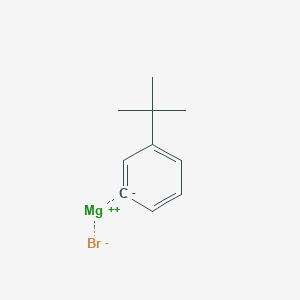

3-tert-Butylphenylmagnesium bromide

Description

Grignard Reagents: Historical Context and Contemporary Significance in Organic Synthesis

Grignard reagents, organomagnesium compounds with the general formula R-Mg-X (where R is an alkyl or aryl group and X is a halogen), are a cornerstone of modern organic synthesis. byjus.comlibretexts.org Their discovery in 1900 by French chemist François Auguste Victor Grignard was a revolutionary breakthrough in the field. thermofisher.comacs.org This discovery, which earned him the Nobel Prize in Chemistry in 1912, provided a relatively straightforward method for forming carbon-carbon bonds, a fundamental process in the construction of more complex organic molecules. wikipedia.orglycee-grignard.frtutorchase.com

The initial work was born out of a challenge presented to Grignard by his supervisor, Philippe Barbier, to improve a reaction that used magnesium. wikipedia.orgias.ac.in Grignard's innovative idea was to first prepare the organomagnesium compound and then introduce the second reactant, a two-step process that proved to be highly successful and reliable. ias.ac.in This marked the birth of the Grignard reaction, a method that has remained remarkably relevant for over a century. thermofisher.comias.ac.in

The enduring significance of Grignard reagents lies in their versatility and reactivity. tutorchase.comnumberanalytics.com The polarized carbon-magnesium bond renders the carbon atom highly nucleophilic, enabling it to attack a wide array of electrophilic functional groups. libretexts.orgthermofisher.comlibretexts.org This reactivity allows for the synthesis of a vast range of compounds, including alcohols, carboxylic acids, ketones, and complex natural products. thermofisher.comnumberanalytics.commasterorganicchemistry.com Despite the development of many other sophisticated organometallic reagents, Grignard reagents continue to be a staple in both academic research and industrial applications due to their ease of preparation, broad applicability, and cost-effectiveness. acs.orgnumberanalytics.com

The Role of Aryl Grignard Reagents in Advanced Synthetic Transformations

Aryl Grignard reagents, where the magnesium is attached to an aromatic ring, are particularly valuable tools in advanced synthetic transformations. They serve as powerful nucleophiles for creating carbon-carbon bonds with other aromatic systems, leading to the formation of biaryls, a structural motif prevalent in many pharmaceuticals, natural products, and materials. oup.commdpi.com

One of the most significant applications of aryl Grignard reagents is in transition-metal-catalyzed cross-coupling reactions. nih.govnii.ac.jp These reactions, such as the Kumada, Negishi, and Suzuki couplings, utilize catalysts based on metals like nickel, palladium, and iron to facilitate the reaction between an aryl Grignard reagent and an aryl halide or sulfonate. oup.commdpi.comacs.org This methodology has proven to be highly efficient for the synthesis of unsymmetrical and sterically hindered biaryls, which can be challenging to construct using traditional methods. oup.comsemanticscholar.org

Furthermore, aryl Grignard reagents are employed in reactions beyond standard cross-coupling. They can react with a variety of electrophiles, including acid chlorides to form aryl ketones, and can participate in ligand-coupling reactions for the synthesis of bis-heterocycles. wisc.edunih.gov The ability to introduce functionalized aryl groups with high precision makes these reagents indispensable for the construction of complex molecular architectures. numberanalytics.com Research continues to expand the scope of aryl Grignard reactions, including the development of more environmentally benign iron-catalyzed processes and methods that proceed through novel mechanistic pathways like the SRN1 mechanism. mdpi.comnii.ac.jplookchem.com

Specific Research Focus: 3-tert-Butylphenylmagnesium bromide as a Key Organometallic Reagent

Within the broad class of aryl Grignard reagents, This compound ( chemspider.comnih.gov) has emerged as a reagent of significant interest in specialized research applications. The presence of the sterically demanding tert-butyl group at the meta position of the phenyl ring imparts unique properties and reactivity to the molecule. This bulky substituent can influence the regioselectivity and stereoselectivity of reactions, making it a valuable tool for the synthesis of specific, sterically hindered target molecules. oup.comnih.gov

The synthesis of this compound itself follows the general principle of Grignard reagent formation, typically by reacting 1-bromo-3-(tert-butyl)benzene with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF). The tert-butyl group does not typically interfere with the formation of the Grignard reagent.

Research involving this compound often focuses on its application in cross-coupling reactions to create complex biaryl structures where the bulky tert-butyl group can control the conformation of the final molecule. This is particularly relevant in the synthesis of atropisomers, which are stereoisomers arising from hindered rotation around a single bond. The steric hindrance provided by the tert-butyl group can be instrumental in achieving high enantioselectivity in asymmetric syntheses. oup.com While specific, detailed research findings on this compound are often embedded within broader studies on synthetic methodologies, its utility as a building block for sterically encumbered systems is a recurring theme.

Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;tert-butylbenzene;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13.BrH.Mg/c1-10(2,3)9-7-5-4-6-8-9;;/h4-5,7-8H,1-3H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBWUAUAZIODHRU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C[C-]=C1.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Arylmagnesium Bromides: Emphasis on 3 Tert Butylphenylmagnesium Bromide

Direct Formation from Aryl Halides and Magnesium Metal

The most common method for preparing Grignard reagents is the direct reaction of an organic halide with magnesium metal. wikipedia.org In the case of 3-tert-butylphenylmagnesium bromide, this involves the reaction of 3-tert-butylbromobenzene with magnesium turnings in an appropriate etheral solvent like tetrahydrofuran (B95107) (THF). youtube.comprepchem.com The reaction is an oxidative addition where the magnesium metal inserts into the carbon-bromine bond, converting the electrophilic carbon of the aryl halide into a nucleophilic carbon in the Grignard reagent. youtube.comutexas.edu

Optimizing Reaction Conditions for Enhanced Formation Efficiency

The efficiency of Grignard reagent formation is highly dependent on the reaction conditions. Key parameters that can be optimized include:

Solvent: Anhydrous etheral solvents such as diethyl ether or tetrahydrofuran (THF) are crucial. utexas.edu They solvate the magnesium cation, stabilizing the Grignard reagent as it forms. utexas.edu The choice of solvent can influence the reaction rate and the solubility of the Grignard reagent. For instance, THF is often preferred for preparing aryl Grignard reagents. youtube.com

Temperature: The initiation of the Grignard reaction can sometimes be sluggish and may require gentle heating. However, once initiated, the reaction is exothermic and may require cooling to maintain a controlled reaction rate and prevent side reactions. acs.org The ability to perform the reaction at lower temperatures, often below the boiling point of the solvent, allows for better control and safety. acs.org

Concentration: The concentration of the aryl halide can also affect the reaction. While highly concentrated conditions might seem to favor the reaction, very diluted conditions can also be effective, provided there is adequate stirring to ensure contact between the reactants. acs.org

A study by Tilstam and Weinmann demonstrated a reliable method for initiating Grignard reagent formation at or below 20 °C for aryl Grignard reagents by using diisobutylaluminum hydride (DIBAH) as an activator. This allows for clear detection of the reaction initiation through a temperature rise, well below the boiling point of THF. acs.org

Strategies for Magnesium Activation (e.g., Rieke magnesium, additives)

A significant challenge in Grignard reagent synthesis is the passivating layer of magnesium oxide on the surface of the magnesium metal, which inhibits the reaction. wikipedia.org Several strategies have been developed to activate the magnesium surface:

Mechanical Methods: Physically disrupting the oxide layer can activate the magnesium. This includes methods like crushing the magnesium pieces in situ, rapid stirring, and sonication. wikipedia.orgresearchgate.net Stirring magnesium turnings in an inert atmosphere has been shown to reduce the oxide layer and provide a more reliable initiation. researchgate.net

Chemical Additives: A variety of chemical activators are commonly used.

Iodine and Alkyl Halides: Small amounts of iodine, methyl iodide, or 1,2-dibromoethane (B42909) are frequently used. wikipedia.orgstackexchange.com 1,2-dibromoethane is particularly advantageous as the formation of ethylene (B1197577) gas provides a visual cue that the activation is successful, and the byproducts are innocuous. wikipedia.orgstackexchange.com

Diisobutylaluminum Hydride (DIBAH): As mentioned earlier, DIBAH has proven to be an effective activator, enabling the initiation of the reaction at lower temperatures. acs.orgresearchgate.net

Preformed Grignard Reagent: Adding a small amount of a previously prepared Grignard reagent can help to initiate the reaction. wikipedia.orgstackexchange.com

Rieke Magnesium: This is a highly reactive form of magnesium prepared by reducing a magnesium salt, typically magnesium chloride, with an alkali metal like potassium or lithium. wikipedia.orgchemeurope.com Rieke magnesium is a fine, black powder with a high surface area and lacks the passivating oxide layer. chemeurope.com This high reactivity allows for the formation of Grignard reagents from less reactive halides and at significantly lower temperatures, such as -78 °C for aryl halides. chemeurope.comorganic-chemistry.org The use of Rieke magnesium can also improve the tolerance of the reaction to functional groups that would otherwise be incompatible with standard Grignard formation conditions. organic-chemistry.orgriekemetals.com

| Activation Method | Description | Advantages |

| Mechanical Activation | Crushing, rapid stirring, or sonication of magnesium turnings. wikipedia.orgresearchgate.net | Simple to implement in a laboratory setting. researchgate.net |

| Chemical Additives (Iodine, 1,2-dibromoethane) | Addition of small quantities of activators to the reaction mixture. wikipedia.orgstackexchange.com | Effective and commonly used; visual confirmation with 1,2-dibromoethane. wikipedia.orgstackexchange.com |

| DIBAH Activation | Use of diisobutylaluminum hydride to activate the magnesium surface. acs.orgresearchgate.net | Allows for initiation at lower, safer temperatures. acs.org |

| Rieke Magnesium | Highly reactive magnesium powder prepared by reduction of MgCl2. wikipedia.orgchemeurope.com | Enables reaction with less reactive halides and at very low temperatures; high functional group tolerance. chemeurope.comorganic-chemistry.orgriekemetals.com |

Alternative Preparation Routes for Aryl Grignard Reagents

Besides the direct reaction with magnesium metal, several other methods can be employed to generate aryl Grignard reagents.

Halogen-Magnesium Exchange Reactions

Halogen-magnesium exchange is a powerful method for preparing functionalized Grignard reagents that may not be accessible through direct insertion due to the presence of sensitive functional groups. sigmaaldrich.comharvard.edu This method involves the reaction of an aryl halide with a pre-formed Grignard reagent, typically an alkylmagnesium halide like isopropylmagnesium chloride (i-PrMgCl). harvard.eduwikipedia.org The exchange is an equilibrium process, and its position is influenced by the relative stability of the carbanions. wikipedia.org

For aryl bromides, the exchange can be slower than for iodides, but the use of i-PrMgCl, often in combination with lithium chloride (LiCl), can facilitate the reaction under mild conditions. harvard.educlockss.org The addition of LiCl breaks up the dimeric Grignard reagent, leading to more reactive monomeric species that accelerate the exchange. clockss.org This method offers the advantage of being a homogeneous reaction, allowing for better control and milder reaction conditions compared to the heterogeneous direct insertion. clockss.org

Reductive Transmetalation from Organozinc Precursors

Organozinc reagents can serve as precursors for the formation of Grignard reagents through a process called reductive transmetalation. researchgate.net This typically involves the initial preparation of an arylzinc reagent, which can be achieved by various methods, including the direct insertion of zinc into an aryl halide or by transmetalation from an organolithium or Grignard reagent. researchgate.netthieme-connect.com The resulting arylzinc compound can then react with a magnesium salt to form the desired arylmagnesium bromide. This indirect route can be advantageous when direct magnesiation is problematic.

Mechanochemical Synthesis Approaches

Mechanochemistry, which involves using mechanical force to induce chemical reactions, has emerged as a sustainable and efficient method for the synthesis of Grignard reagents. nih.gov This technique typically employs a ball mill, where the grinding action of the balls provides the energy to activate the magnesium and promote the reaction with the aryl halide. hokudai.ac.jporganic-chemistry.org

Key advantages of mechanochemical synthesis include:

Fundamental Mechanistic Insights into Aryl Grignard Reactions, with Relevance to 3 Tert Butylphenylmagnesium Bromide

Exploration of Reaction Pathways: Polar versus Radical Mechanisms

The dichotomy between polar and radical mechanisms is a central theme in understanding Grignard reactions. The preferred pathway is largely dictated by the substrate's properties, particularly its reduction potential and steric hindrance. acs.orgchem-station.comoperachem.com

The classical and most commonly depicted mechanism for the Grignard reaction is a polar, nucleophilic addition. organic-chemistry.orgpressbooks.pub In this pathway, the carbon atom bound to magnesium in the Grignard reagent acts as a nucleophile, attacking the electrophilic carbon of a carbonyl group or other suitable electrophile. wikipedia.orgpressbooks.pub The reaction is believed to proceed through a six-membered ring transition state. wikipedia.org

The process begins with the coordination of the magnesium atom to the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. pressbooks.publibretexts.org This is followed by the nucleophilic attack of the aryl group from the Grignard reagent, leading to the formation of a tetrahedral intermediate. pressbooks.pub Subsequent protonation, typically during aqueous workup, yields the final alcohol product. pressbooks.pub For aliphatic aldehydes and ketones, the nucleophilic addition pathway is generally favored. acs.orgoperachem.com

A simplified representation of the nucleophilic addition of an aryl Grignard reagent to a ketone is shown below:

Figure 1: Generalized nucleophilic addition of a Grignard reagent to a ketone.

An alternative to the polar mechanism is the single electron transfer (SET) pathway, which involves the formation of radical intermediates. wikipedia.orgorganic-chemistry.org This mechanism is more likely to occur with substrates that are easily reduced, such as aromatic ketones like benzophenone (B1666685), or with sterically hindered Grignard reagents and ketones. acs.orgorganic-chemistry.orgchem-station.com

In the SET mechanism, an electron is transferred from the Grignard reagent to the substrate, generating an aryl radical and a ketyl radical anion. wikipedia.orgacs.org These radical intermediates can then recombine to form the product. The detection of radical coupling byproducts provides evidence for the operation of this pathway. wikipedia.org A computational study has suggested that the operative mechanism is substrate-dependent, with the reduction potential of the carbonyl compound being a key determinant. wikipedia.org For instance, the reaction of chiral secondary Grignard reagents with benzophenone proceeds largely through a radical mechanism, while the reaction with benzaldehyde (B42025) follows a nucleophilic addition pathway. acs.org The initiation of a radical chain can occur through the transfer of a single electron from an aryl Grignard reagent to an aryl halide, resulting in the formation of an anion radical of the aryl halide. rsc.org

The competition between nucleophilic addition and SET is influenced by both electronic and steric factors. Substrates with low reduction potentials stabilize the radical anion intermediate, favoring the SET pathway. acs.org Simultaneously, significant steric hindrance around the reaction center can disfavor the direct nucleophilic attack, making the SET mechanism more competitive. acs.orgoperachem.com

Theoretical and Computational Chemistry Studies on Grignard Reactivity

To gain a deeper understanding of the intricate mechanisms of Grignard reactions, researchers have employed theoretical and computational chemistry methods. These studies provide valuable insights into the structures of intermediates, transition states, and the energetic profiles of different reaction pathways.

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanisms of Grignard reactions. nih.govnih.gov DFT calculations have been used to explore the reaction of methylmagnesium chloride with formaldehyde, revealing a reaction path involving the coordination of the carbonyl compound to a dimeric Grignard reagent. nih.gov These studies suggest that the interaction between an alkyl group bonded to a vicinal magnesium and the carbonyl group facilitates C-C bond formation in a concerted, polar mechanism. nih.gov

However, when the alkyl group is bulky, this concerted C-C bond formation is hindered. In such cases, the formation of the Mg-O bond takes precedence, leading to a diradical intermediate, which is characteristic of a stepwise SET process. nih.gov DFT calculations have also been instrumental in elucidating the FeI/FeII/FeIII mechanism in iron-catalyzed cross-coupling reactions between haloalkanes and aryl Grignard reagents, which involves the generation of alkyl radical intermediates. nih.gov These theoretical studies help to explain the selectivity observed in these reactions and provide a molecular-level understanding of the competing pathways. nih.gov

Table 1: Comparison of Mechanistic Pathways Investigated by DFT

| Feature | Polar (Nucleophilic Addition) | Radical (SET) |

| Key Step | Concerted C-C and O-Mg bond formation | Single electron transfer |

| Intermediate | Four-centered transition state | Diradical species |

| Favored by | Less sterically hindered reactants | Bulky reactants, low reduction potential substrates |

| Reference | nih.gov | nih.gov |

Ab initio molecular dynamics (AIMD) simulations offer a dynamic perspective on chemical reactions, allowing for the exploration of reaction trajectories in real-time. nih.govaps.orgrsc.org These simulations have been applied to study the Grignard reaction, providing insights into the role of the solvent and the complex equilibria present in solution. acs.org

AIMD simulations have shown that the solvent plays a crucial role by increasing the flexibility of the organomagnesium complexes, which lowers the energy barrier for the reaction. acs.org These simulations have also helped to rationalize why a radical mechanism is only observed with substrates that have a low reduction potential. acs.org The homolytic cleavage of the Mg-C bond has a high energy barrier, but coordination of a substrate with a low-lying π*(CO) orbital to the magnesium center can significantly lower this barrier, making the radical pathway accessible. acs.org

Influence of Electronic and Steric Factors on Reaction Selectivity and Rate

The outcome of a Grignard reaction, in terms of both its rate and selectivity, is significantly influenced by the electronic and steric properties of both the Grignard reagent and the substrate. numberanalytics.com

Electronic Effects: The electronic nature of the substituents on the aryl ring of the Grignard reagent and on the carbonyl compound can modulate their reactivity. Electron-donating groups on the aryl Grignard reagent increase its nucleophilicity, potentially accelerating the reaction rate. numberanalytics.com Conversely, electron-withdrawing groups on the carbonyl compound enhance its electrophilicity, making it more susceptible to nucleophilic attack. numberanalytics.com In the context of the SET mechanism, substrates with low reduction potentials, often those with electron-withdrawing groups or extended conjugation, are more likely to undergo single electron transfer. acs.org

Steric Factors: Steric hindrance plays a critical role in determining the reaction pathway and selectivity. numberanalytics.com Increased steric bulk on either the Grignard reagent, such as the tert-butyl group in 3-tert-butylphenylmagnesium bromide, or the substrate can significantly slow down the rate of nucleophilic addition. numberanalytics.com In some cases, extreme steric hindrance can favor the SET mechanism over the polar pathway. organic-chemistry.org Furthermore, steric interactions in the transition state can influence the stereochemical outcome of the reaction when new chiral centers are formed.

The interplay of these electronic and steric factors is crucial for predicting and controlling the outcome of reactions involving this compound and other aryl Grignard reagents.

Solvent Effects on Grignard Reagent Structure and Reactivity

The choice of solvent is paramount in any Grignard reaction, influencing the reagent's formation, stability, and chemical behavior. rsc.org The solvent's ability to solvate the magnesium center through Lewis acid-base interactions is critical. This solvation affects the distribution of various organomagnesium species in solution, governed by the complex Schlenk equilibrium. rsc.org For aryl Grignard reagents such as this compound, the solvent shell modulates the nucleophilicity of the carbanionic carbon and the Lewis acidity of the magnesium atom.

Role of Ethereal Solvents (e.g., THF, Diethyl Ether, 2-Methyltetrahydrofuran)

Ethereal solvents are the standard for Grignard reactions due to their unique combination of properties. They are aprotic, meaning they lack acidic protons that would react with the highly basic Grignard reagent. vedantu.comquora.com Crucially, the oxygen atom in ethers possesses lone pairs of electrons, allowing the solvent to act as a Lewis base and coordinate to the electron-deficient magnesium center of the Grignard reagent. quora.comwikipedia.org This coordination stabilizes the organomagnesium compound, keeping it in solution and enhancing its reactivity. vedantu.com Without such a coordinating solvent, the Grignard reagent would be poorly soluble and less reactive. vedantu.com

Diethyl Ether (Et₂O): As the classic solvent for Grignard synthesis, diethyl ether effectively solubilizes the reagent. google.com However, in diethyl ether, Grignard reagents, including aryl variants, tend to exist as a mixture of monomers, dimers, and higher oligomeric aggregates. acs.org Its low boiling point and high volatility also present challenges for reactions requiring higher temperatures. rsc.org

Tetrahydrofuran (B95107) (THF): THF is a stronger Lewis base than diethyl ether and often leads to different reactivity profiles. stackexchange.com Its cyclic structure makes the oxygen's lone pairs more accessible for coordination. stackexchange.com This stronger coordination can break down the oligomeric aggregates common in diethyl ether, leading to a higher proportion of monomeric Grignard species. acs.org The higher boiling point of THF also allows for a wider range of reaction temperatures. stackexchange.com Computational studies on model Grignard reagents in THF reveal that the solvent is a direct and key player in the mechanism of ligand exchange, not just a passive stabilizer. nih.govacs.org

2-Methyltetrahydrofuran (2-MeTHF): This solvent has emerged as a "greener" alternative to THF, as it can be derived from renewable resources. researchgate.netijarse.com Its properties are intermediate between diethyl ether and THF in terms of polarity and Lewis base strength. researchgate.netijarse.com For many organometallic processes, including Grignard reactions, 2-MeTHF can replace THF with similar or even improved results, offering benefits in work-up due to its lower water miscibility. researchgate.netijarse.com Studies have shown that the formation and reactivity of both alkyl and aryl Grignard reagents are comparable in THF and 2-MeTHF. ijarse.com

Below is an interactive data table comparing the key properties of these common ethereal solvents.

| Solvent | Formula | Boiling Point (°C) | Dielectric Constant (ε) | Lewis Basicity |

| Diethyl Ether | (C₂H₅)₂O | 34.6 | 4.3 | Weaker |

| Tetrahydrofuran (THF) | C₄H₈O | 66 | 7.5 | Stronger |

| 2-Methyltetrahydrofuran (2-MeTHF) | C₅H₁₀O | ~80 | 6.2 | Intermediate |

Coordination Chemistry and Schlenk Equilibrium

Grignard reagents in solution are far more complex than the simple formula RMgX suggests. researchgate.net They exist as a dynamic equilibrium of multiple species, a concept first described by Wilhelm Schlenk. wikipedia.org This chemical balance, known as the Schlenk equilibrium, involves the disproportionation of the organomagnesium halide into a diorganomagnesium compound and a magnesium halide salt. wikipedia.org

2 RMgX ⇌ MgR₂ + MgX₂

For this compound in an ethereal solvent (L), the equilibrium would be represented as:

2 (3-t-BuC₆H₄)MgBr(L)ₙ ⇌ Mg(3-t-BuC₆H₄)₂(L)ₙ + MgBr₂(L)ₙ

The position of this equilibrium is profoundly influenced by several factors, with the solvent being one of the most critical. wikipedia.org

Coordination and Solvation: The magnesium center in Grignard reagents is typically coordinated by two ether molecules, forming a tetrahedral geometry, more accurately described as RMgX(L)₂. wikipedia.orgwikipedia.org The solvent's Lewis basicity dictates the strength of this coordination. In strongly coordinating solvents like THF, the monomeric species are well-stabilized. acs.org Computational studies have shown that the transformation between species in the Schlenk equilibrium requires the solvent molecules to rearrange, with bond breaking and formation occurring at the most and least solvated magnesium atoms, respectively. nih.govacs.org

Aggregation: In addition to the Schlenk equilibrium, Grignard reagents form various aggregates. The species in solution can exist as monomers, dimers, or higher oligomers, with the halide atoms often acting as bridging ligands between magnesium centers (Mg-X-Mg). researchgate.net The extent of this aggregation depends on the solvent, concentration, and the specific organic group and halide. acs.orgwikipedia.org For instance, in diethyl ether, Grignard reagents show a higher degree of association compared to in THF, where they are closer to being monomeric. acs.org The actual reactive species in a given reaction may be any one of these components, and identifying it is a central challenge in mechanistic studies.

The complex interplay of these equilibria is summarized in the table below.

| Species Type | General Formula (L = Ether) | Description | Prevalence in Diethyl Ether | Prevalence in THF |

| Monomer | RMgX(L)₂ | The fundamental solvated Grignard reagent. | Present | Dominant |

| Dimer (Halide-Bridged) | [RMg(μ-X)]₂(L)₂ | Two magnesium centers bridged by two halide atoms. | Common | Less Common |

| Diorganomagnesium | MgR₂(L)₂ | A product of the Schlenk equilibrium. | Varies | Varies |

| Magnesium Halide | MgX₂(L)₂ | A product of the Schlenk equilibrium. | Varies | Varies |

| Higher Oligomers | [RMgX]ₙ(L)ₙ | Larger chain or cluster-like aggregates. | Can be significant, especially at high concentrations. | Generally low |

Broader Implications and Research Outlook in Grignard Chemistry

Integration into Multi-Step Organic Synthesis Pathways

The utility of 3-tert-butylphenylmagnesium bromide is prominently demonstrated in its successful integration into complex, multi-step organic synthesis pathways. Its role as a bulky nucleophile allows for the construction of sterically congested molecular frameworks that are often challenging to assemble using other methods.

A notable example is the synthesis of precursors for antifungal agents like terbinafine (B446). A three-step batch-flow hybrid process has been developed for the synthesis of an enynol key intermediate of terbinafine. d-nb.info This process involves sequential organometallic steps, including a Grignard reaction, without the need for purification between steps. d-nb.info Such integrated processes highlight the robustness and practicality of using Grignard reagents in streamlined synthetic sequences. The ability to perform consecutive organometallic reactions, including lithiation and Grignard addition, in a continuous flow setup showcases a significant advancement in manufacturing efficiency and safety. d-nb.info

Furthermore, Grignard reagents are fundamental in the synthesis of bulky phosphine (B1218219) ligands, which are crucial in transition metal catalysis. The synthesis of tri-tert-butylphosphine, a sterically demanding ligand, has been achieved using tert-butylmagnesium chloride, a related bulky Grignard reagent. youtube.com Although the direct synthesis of highly hindered phosphines can be challenging, the use of Grignard intermediates remains a key strategy. youtube.com The steric hindrance provided by the tert-butyl group in reagents like this compound is a desirable feature in the design of ligands that can promote challenging cross-coupling reactions.

The following table provides examples of multi-step syntheses where sterically hindered Grignard reagents play a pivotal role.

Table 1: Examples of Multi-Step Syntheses Involving Hindered Grignard Reagents

| Target Molecule/Intermediate | Grignard Reagent | Key Transformation | Significance |

|---|---|---|---|

| Terbinafine Precursor (Enynol) | Vinylmagnesium bromide | Addition to an aldehyde | Efficient synthesis of a key pharmaceutical intermediate in a hybrid batch-flow process. d-nb.info |

| Tri-tert-butylphosphine | tert-Butylmagnesium chloride | Nucleophilic substitution on a phosphorus halide | Synthesis of a bulky phosphine ligand crucial for catalysis. youtube.com |

| 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives | Various Grignard Reagents | Addition to a nitrile followed by cyclization | Provides a scalable route to a class of medicinally relevant heterocyclic compounds. |

Emerging Methodologies in Grignard Reagent Utilization

The inherent reactivity and challenges associated with Grignard reagents, particularly sterically hindered ones, have spurred the development of innovative methodologies aimed at improving safety, sustainability, and efficiency.

Electro-Organic Synthesis Approaches

Electrochemical methods for the synthesis of Grignard reagents are gaining traction as a green and efficient alternative to traditional chemical methods. researchgate.net This approach involves the electrochemical generation of the Grignard reagent from an organic halide and a sacrificial magnesium anode. researchgate.netgoogle.com This in-situ generation can enhance reaction efficiency and reduce the environmental impact by minimizing the use of bulk magnesium metal and initiators. researchgate.net

Research has demonstrated the successful electrochemical synthesis of various Grignard reagents in electrolyte solutions containing room-temperature ionic liquids (RTILs), which offer a non-volatile and safer reaction medium compared to traditional ethereal solvents. google.comtechnion.ac.il The use of a magnesium electrode that is consumed in the reaction simplifies the process and allows for better control over the generation of the reactive organometallic species. researchgate.net Studies have also explored the use of high-boiling point ethers like tetraethylene glycol dimethyl ether as a safer alternative to volatile solvents like THF. technion.ac.il These electrochemical methods hold significant promise for the on-demand and controlled synthesis of hindered Grignard reagents like this compound, potentially leading to safer and more scalable industrial processes. researchgate.netgoogle.com

Sustainable and Green Chemistry Considerations

The principles of green chemistry are increasingly being applied to Grignard reactions to address safety and environmental concerns. A key focus has been the replacement of traditional ethereal solvents like diethyl ether and THF with more sustainable alternatives. Cyclopentyl methyl ether (CPME) has emerged as a promising green solvent for Grignard reactions. d-nb.info It offers a higher boiling point and lower peroxide-forming tendencies compared to THF, enhancing the safety of the process. d-nb.info Its use in the multi-step synthesis of the terbinafine precursor demonstrates its effectiveness without compromising reaction selectivity. d-nb.info

Another significant advancement in green Grignard chemistry is the use of mechanochemistry, such as ball-milling, to prepare Grignard reagents. This technique drastically reduces the amount of solvent required and can overcome the solubility issues of some organic halides, expanding the scope of accessible Grignard reagents.

Continuous flow processing is another key strategy for improving the sustainability and safety of Grignard reactions. By producing the Grignard reagent in a continuous stirred-tank reactor (CSTR) and immediately consuming it in a subsequent reaction, the inventory of the hazardous organometallic intermediate is minimized. This approach also offers better temperature control and can significantly reduce the process mass intensity (PMI).

High-Throughput Experimentation and Data-Driven Optimization in Organometallic Chemistry

The optimization of reactions involving complex organometallic reagents like this compound can be a time-consuming and resource-intensive process. High-throughput experimentation (HTE) has emerged as a powerful tool to accelerate this process by allowing for the parallel screening of a large number of reaction conditions. unchainedlabs.comsigmaaldrich.com By employing multi-well plates and automated liquid and solid handling, researchers can rapidly evaluate a wide range of variables, including catalysts, ligands, solvents, bases, and temperatures. unchainedlabs.com

This systematic approach not only speeds up the identification of optimal reaction conditions but also provides large, high-quality datasets that are amenable to data-driven analysis and machine learning. nih.gov Data-driven approaches, including the use of molecular feature clustering, can help in the rational selection of experimental parameters, such as the choice of phosphine ligands for a Suzuki-Miyaura coupling, moving beyond chemical intuition and reducing potential bias. nih.gov The insights gained from these large datasets can lead to a deeper understanding of reaction mechanisms and the factors that govern reactivity and selectivity. nih.govdtu.dkresearchgate.net

For sterically hindered Grignard reagents, HTE can be particularly valuable for identifying catalyst systems that can overcome the steric barriers to reaction. The rapid screening of various ligands and metal precursors can uncover novel catalytic combinations that would be difficult to find through traditional, one-at-a-time experimentation. unchainedlabs.com

Future Directions in Catalysis for Hindered Aryl Grignard Reagent Transformations

The development of new catalytic systems is paramount for expanding the utility of sterically hindered aryl Grignard reagents in cross-coupling reactions. Traditional palladium-based catalysts, while highly effective for many transformations, can be expensive. Consequently, there is a growing interest in developing catalysts based on more abundant and less toxic first-row transition metals like iron and nickel. nih.govorganic-chemistry.org

Iron-catalyzed cross-coupling reactions have shown significant promise for coupling aryl Grignard reagents with alkyl halides. nih.gov Mechanistic studies suggest the involvement of low-valent iron species, and the reaction outcomes are highly dependent on factors like the rate of Grignard reagent addition. nih.govnih.gov

Nickel catalysis has also emerged as a powerful tool for activating challenging substrates. Nickel N-heterocyclic carbene (NHC) complexes have been shown to be effective catalysts for the cross-coupling of various electrophiles with Grignard reagents. nih.govchemrxiv.org NHC ligands are highly tunable and can be designed to promote reactions with sterically demanding partners. The combination of nickel catalysts with novel ligands offers a promising avenue for the selective cross-coupling of hindered aryl Grignards like this compound. organic-chemistry.orgnih.govnih.govrsc.org

Furthermore, multimetallic catalysis, where two different metal catalysts work in concert, is a novel strategy to achieve selective cross-coupling between two different electrophiles. nih.gov For instance, a combination of a palladium catalyst that preferentially reacts with an aryl triflate and a nickel catalyst that selectively activates an aryl bromide can lead to highly selective cross-coupling products. nih.gov Such sophisticated catalytic systems could be adapted for reactions involving hindered Grignard reagents, opening up new possibilities for the construction of complex biaryl structures.

The future of catalysis for hindered Grignard reagents will likely focus on the development of robust, inexpensive, and environmentally benign catalysts, with a strong emphasis on iron and nickel systems. The design of new ligands, particularly N-heterocyclic carbenes, will continue to be a key area of research, aiming to provide greater control over reactivity and selectivity in the synthesis of sterically encumbered molecules. nih.govcapes.gov.br

Q & A

Q. What are the critical handling precautions when working with 3-tert-Butylphenylmagnesium bromide in laboratory settings?

this compound, as a Grignard reagent, requires strict inert conditions (e.g., anhydrous THF or diethyl ether) and protection from moisture/oxygen. Key precautions include:

- Flammability Mitigation : Use CO₂, dry powder, or foam extinguishers for fires; avoid water due to reactive hazards .

- Personal Protective Equipment (PPE) : Wear flame-resistant lab coats, nitrile gloves, and safety goggles. Ensure ventilation to prevent vapor accumulation .

- Spill Management : Absorb leaks with inert materials (e.g., sand, diatomaceous earth) and store waste in sealed containers under argon .

Q. How is this compound synthesized, and what are the key purity indicators?

Synthesis Protocol :

React 3-tert-butylbromobenzene with magnesium turnings in anhydrous THF or diethyl ether under argon.

Monitor initiation (exothermic reaction, bubbling) and maintain reflux until magnesium is consumed.

Purity Indicators :

Q. What solvents are compatible with this compound for Grignard reactions?

- Preferred Solvents : Anhydrous THF (enhances reactivity due to stronger Lewis basicity) or diethyl ether (standard for less sterically hindered substrates).

- Incompatible Solvents : Protic solvents (e.g., water, alcohols) or polar aprotic solvents (e.g., DMF) that deprotonate or quench the reagent .

Advanced Research Questions

Q. How can researchers optimize reaction yields when using this compound in sterically hindered coupling reactions?

- Temperature Control : Conduct reactions at −78°C (dry ice/acetone bath) to minimize side reactions (e.g., β-hydride elimination).

- Catalyst Selection : Use Ni/Fe-based catalysts for cross-couplings (e.g., Kumada coupling) to reduce steric hindrance effects.

- Substrate Pre-activation : Pre-complex electrophiles (e.g., ketones) with Lewis acids (e.g., BF₃·OEt₂) to enhance nucleophilic attack .

Q. What analytical techniques are most effective for characterizing this compound and its reaction intermediates?

- Gas Chromatography-Mass Spectrometry (GC-MS) : Identify volatile byproducts (e.g., biphenyl derivatives) with NIST database alignment .

- Quantitative ¹H/¹³C NMR : Monitor reaction progress using deuterated solvents (e.g., THF-d₈) and integration of tert-butyl signals (δ 1.3–1.4 ppm) .

- Karl Fischer Titration : Measure residual moisture in solvent systems (<50 ppm for optimal stability) .

Q. How do temperature and solvent choice influence the stability of this compound during prolonged reactions?

- Thermal Stability : Storage at −20°C under argon extends shelf life; decomposition accelerates above 25°C (evidenced by gas evolution or precipitation).

- Solvent Effects : THF stabilizes Grignard reagents better than diethyl ether due to stronger Mg coordination, reducing aggregation and degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.